molecular formula C6H6N2O5S B8297374 3-Nitrophenyl Sulfamate

3-Nitrophenyl Sulfamate

Cat. No. B8297374
M. Wt: 218.19 g/mol
InChI Key: QWDSPXBFZFLOLQ-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

This compound was prepared according to the procedure used in Example 84. A mixture of 13.9 g (0.1 mole) of 3-nitrophenol and 14.8 g (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene gave 16.9 g (78%) of tan flakes, mp 118°-120° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Cl[S:12]([N:15]=C=O)(=[O:14])=[O:13]>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([O:10][S:12](=[O:14])(=[O:13])[NH2:15])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
14.8 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
gave 16.9 g (78%) of tan flakes, mp 118°-120° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OS(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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